(2S,3S)-Diethyl 2,3-dihydroxysuccinate
Overview
Description
(2S,3S)-Diethyl 2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O6 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
(-)-Diethyl D-tartrate, also known as diethyl D-tartrate or (2S,3S)-Diethyl 2,3-dihydroxysuccinate, is a compound that has been found to interact with various targets. For instance, it has been shown to be a potent agonist of the nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. Additionally, it has been found to be utilized by certain strains of bacteria such as Pseudomonas cichorii .
Mode of Action
The exact mode of action of (-)-Diethyl D-tartrate can vary depending on the target. When interacting with the nicotinic acetylcholine receptor, it acts as an agonist, meaning it binds to the receptor and activates it . In the case of bacteria like Pseudomonas cichorii, the compound is utilized as a carbon source .
Biochemical Pathways
The biochemical pathways affected by (-)-Diethyl D-tartrate are diverse. In the case of Pseudomonas cichorii, the compound is involved in the d-tartrate utilization pathway . This pathway allows the bacteria to use d-tartrate as a sole carbon source, which can influence its growth and survival .
Pharmacokinetics
Similar compounds, such as brimonidine tartrate, have been found to have a systemic half-life of approximately 2 hours .
Result of Action
The result of (-)-Diethyl D-tartrate’s action can vary depending on the context. For instance, its activation of the nicotinic acetylcholine receptor can lead to various physiological responses, such as muscle contraction . In bacteria, the utilization of d-tartrate can influence growth and survival .
Action Environment
The action of (-)-Diethyl D-tartrate can be influenced by various environmental factors. For example, the utilization of d-tartrate by bacteria like Pseudomonas cichorii can be influenced by the availability of other carbon sources . Additionally, the activity of (-)-Diethyl D-tartrate as an agonist of the nicotinic acetylcholine receptor can be influenced by the presence of other agonists or antagonists .
Biochemical Analysis
Biochemical Properties
(-)-Diethyl D-tartrate has been shown to interact with certain enzymes and proteins. For instance, it has been found that strains of Pseudomonas cichorii utilize D-tartrate as a sole carbon source . The enzymes involved in this process include tarD and dctA, which encode a putative enzyme and transporter of D-tartrate, respectively .
Cellular Effects
It has been observed that certain bacterial species, such as Escherichia coli, can utilize D-tartrate under anaerobic conditions when glycerol is supplied as an electron donor . This suggests that (-)-Diethyl D-tartrate may influence cellular metabolism in these organisms.
Molecular Mechanism
It is known that the compound interacts with the fumarate/succinate antiporter of fumarate respiration in Escherichia coli . This interaction suggests that (-)-Diethyl D-tartrate may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is utilized by certain bacterial species in anaerobic conditions , suggesting that its effects may vary over time depending on environmental conditions.
Metabolic Pathways
(-)-Diethyl D-tartrate is involved in the metabolic pathways of certain bacterial species. In Pseudomonas cichorii, an ∼7.1-kb region was identified to be involved in D-tartrate utilization . This region contains tarD and dctA genes, which encode a putative enzyme and transporter of D-tartrate, respectively .
Transport and Distribution
It is known that the compound is transported via the fumarate/succinate antiporter in Escherichia coli .
Properties
IUPAC Name |
diethyl (2S,3S)-2,3-dihydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058689, DTXSID801021118 | |
Record name | (-)-Diethyl-D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Diethyl tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57968-71-5, 13811-71-7 | |
Record name | rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57968-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Diethyl tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13811-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (S-(R*,R*))-tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Diethyl-D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Diethyl tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [S-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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